1-(4-Chlorophenyl)cyclopropane-1-carboximidamide

Lipophilicity Drug-likeness Physicochemical profiling

1-(4-Chlorophenyl)cyclopropane-1-carboximidamide (CAS 763909-14-4, MDL MFCD09751903) is a small-molecule carboximidamide derivative featuring a strained cyclopropane ring (bond angle ~60° vs. tetrahedral 109.5°) substituted at the 1-position with a 4-chlorophenyl group and a carboximidamide (–C(=NH)NH₂) functional group.

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
CAS No. 763909-14-4
Cat. No. B12041713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)cyclopropane-1-carboximidamide
CAS763909-14-4
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)Cl)C(=N)N
InChIInChI=1S/C10H11ClN2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H3,12,13)
InChIKeyZFODIMWFQJDACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)cyclopropane-1-carboximidamide (CAS 763909-14-4): Core Structural Identity and Physicochemical Baseline for Procurement Decisions


1-(4-Chlorophenyl)cyclopropane-1-carboximidamide (CAS 763909-14-4, MDL MFCD09751903) is a small-molecule carboximidamide derivative featuring a strained cyclopropane ring (bond angle ~60° vs. tetrahedral 109.5°) substituted at the 1-position with a 4-chlorophenyl group and a carboximidamide (–C(=NH)NH₂) functional group [1]. With a molecular formula of C₁₀H₁₁ClN₂, a molecular weight of 194.66 g/mol, a calculated logP of 2.27, and a fraction of sp³-hybridized carbons of 0.30, this compound occupies a distinct physicochemical space relative to its amide, carboxylic acid, and nitrile analogs [2]. It is supplied as part of the Sigma-Aldrich AldrichCPR collection of unique chemicals for early discovery research (product number 3433325, 100 mg unit) . The combination of a rigid cyclopropane scaffold, a lipophilic 4-chlorophenyl substituent, and a basic, hydrogen-bond-capable carboximidamide group defines its potential as a privileged building block for medicinal chemistry and chemical biology applications where precise spatial alignment of pharmacophoric elements is required.

Why 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide Cannot Be Replaced by a Generic Cyclopropane Analog Without Functional Group and Physicochemical Penalty


Within the 1-(4-chlorophenyl)cyclopropane chemical family, the functional group at the 1-position overwhelmingly dictates the compound's hydrogen-bonding capacity, acid-base behavior, electronic properties, and three-dimensional vector presentation—parameters that directly govern molecular recognition, solubility, and metabolic stability [1]. The carboximidamide group (–C(=NH)NH₂) of the target compound is a strongly basic moiety (predicted pKa ~11–12 for the conjugate acid) that can simultaneously act as a hydrogen-bond donor (two –NH₂ protons) and acceptor (imine nitrogen), a profile fundamentally distinct from the weakly acidic carboxylic acid (CAS 72934-37-3; pKa ~4–5), the neutral carboxamide (CAS 133284-47-6), and the non-ionizable nitrile (CAS 64399-27-5) [2]. Furthermore, in contrast to the structurally isomeric 6-(4-chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane (CAS 329350-83-6), which adopts a flexible boat conformation in the gas phase, the target compound's cyclopropane ring imposes a rigid, planar-constrained geometry that orients the 4-chlorophenyl and carboximidamide groups in a fixed spatial relationship, potentially affecting target binding entropy and selectivity [3]. These differences are not marginal: substituting a carboximidamide with an amide or acid eliminates the strongly basic character, alters the hydrogen-bond donor/acceptor count, and shifts the overall molecular electrostatic potential—each change sufficient to abrogate a specific binding interaction or alter pharmacokinetic disposition.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide (CAS 763909-14-4) vs. Closest Structural Analogs


LogP-Driven Lipophilicity Differentiation: Carboximidamide vs. Carboxylic Acid and Amide Analogs

The calculated partition coefficient (logP) of the target carboximidamide (2.27) is substantially higher than that of the corresponding carboxylic acid analog 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid (CAS 72934-37-3; predicted logP ~1.2–1.5 for the neutral form), reflecting the greater hydrophilicity of the ionizable carboxyl group relative to the basic carboximidamide [1]. Conversely, the target compound is more hydrophilic than the nitrile analog 1-(4-chlorophenyl)cyclopropane-1-carbonitrile (CAS 64399-27-5; predicted logP ~2.6–2.8), owing to the hydrogen-bond-capable –C(=NH)NH₂ group . The carboxamide analog (CAS 133284-47-6) occupies an intermediate lipophilicity range (predicted logP ~1.8–2.1) . This logP differentiation of approximately 0.5–1.0 log unit between the carboximidamide and its closest neutral analogs translates to roughly a three- to ten-fold difference in membrane partition coefficient, a magnitude sufficient to alter passive permeability, tissue distribution, and off-target partitioning profiles.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Capacity: Carboximidamide vs. Amide, Acid, and Nitrile Functional Group Profiles

The target carboximidamide presents a unique hydrogen-bonding profile with two hydrogen-bond donor (HBD) atoms (the –NH₂ group) and two hydrogen-bond acceptor (HBA) atoms (the imine nitrogen and the second –NH₂ nitrogen) [1]. In contrast, the carboxamide analog (CAS 133284-47-6) provides one HBD and one HBA; the carboxylic acid analog (CAS 72934-37-3) provides one HBD and two HBA; and the nitrile analog (CAS 64399-27-5) provides zero HBD and one HBA [2]. This differential HBD count (Δ = +1 vs. amide and acid; Δ = +2 vs. nitrile) fundamentally alters the compound's capacity for directed hydrogen-bond interactions with biological targets such as kinase hinge regions, protease active sites, or nucleic acid bases. The carboximidamide's dual donor character also enables bidentate salt-bridge formation with Asp/Glu carboxylate side chains in proteins, a binding mode inaccessible to the mono-donor amide or zero-donor nitrile.

Hydrogen bonding Molecular recognition Target engagement

Molecular Geometry and Conformational Rigidity: Cyclopropane Carboximidamide vs. 1,5-Diazabicyclo[3.1.0]hexane Isomer

The target compound and its structural isomer 6-(4-chlorophenyl)-1,5-diazabicyclo[3.1.0]hexane (CAS 329350-83-6) share the identical molecular formula (C₁₀H₁₁ClN₂) and molecular weight (194.66 g/mol) yet differ fundamentally in their three-dimensional architecture [1]. Gas-phase electron diffraction (GED) studies of the isomer have established that the 1,5-diazabicyclo[3.1.0]hexane system adopts a dominant boat conformation with a flap angle between the diaziridine and pyrrolidine rings that permits significant conformational flexibility [2]. In contrast, the target compound's cyclopropane ring—with endocyclic C–C–C bond angles constrained to approximately 60° (vs. ~109.5° for sp³-hybridized carbons)—enforces a rigid, planar geometry that locks the 4-chlorophenyl and carboximidamide substituents in a fixed relative orientation with a defined dihedral angle and an inter-substituent distance that is calculable but distinct from the isomer's dynamic ensemble [3]. This difference in scaffold flexibility directly impacts entropic contributions to binding free energy: the rigid scaffold may exhibit lower entropic penalty upon target binding compared to the flexible diazabicyclo system.

Conformational analysis Scaffold rigidity Structure-based design

Database Representation and Research Investiture: A Transparent Assessment of Literature Coverage for Informed Procurement

An objective comparison of database and literature presence reveals that 1-(4-chlorophenyl)cyclopropane-1-carboximidamide (CAS 763909-14-4) has zero publications indexed in ChEMBL and zero reported biological activities as of 2026 [1]. In contrast, the carboxylic acid analog (CAS 72934-37-3) is referenced in multiple synthetic protocols and patent literature as a key intermediate in pharmaceutical and agrochemical synthesis . The carboxamide analog (CAS 133284-47-6) appears in at least one patent application describing triazole derivatives with antifungal activity [2]. This differential literature coverage is a double-edged consideration for procurement: the scarcity of published data on the carboximidamide indicates higher research risk (lack of validated biological precedents) but simultaneously represents an opportunity for novel intellectual property generation, as the scaffold remains essentially unexplored in the public domain.

Literature coverage Research investiture Procurement risk

Optimal Application Scenarios for 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Generation Targeting Basic Residue-Rich Binding Pockets

The carboximidamide group's dual hydrogen-bond donor capacity (HBD = 2) and strong basicity (pKa ~11–12) make this compound particularly suitable as a building block for synthesizing ligands that target protein pockets rich in acidic residues (Asp, Glu). Unlike the mono-donor amide analog (CAS 133284-47-6) or the weakly acidic carboxylic acid analog (CAS 72934-37-3), the carboximidamide can form bidentate salt bridges with carboxylate side chains—an interaction mode critical for engagement of targets such as integrins, phosphatases, and certain protease families [1]. The rigid cyclopropane scaffold further ensures that the pharmacophoric elements are presented in a fixed, predictable geometry, reducing conformational uncertainty during structure-activity relationship (SAR) optimization. Researchers developing inhibitors of aspartyl proteases, metalloproteases, or kinases with acidic hinge-flanking residues should prioritize this compound over amide or acid analogs to enable binding modes that cannot be achieved with those functional groups [2].

Chemical Biology: Covalent Probe Design Leveraging the Carboximidamide as a Warhead Precursor

The carboximidamide functional group (–C(=NH)NH₂) serves as a versatile precursor for generating diverse covalent warheads through simple chemical transformations, including conversion to amidoximes, hydroxyguanidines, or nitrile oxides for bioorthogonal conjugation [1]. The compound's calculated logP of 2.27 positions it within a favorable range for cell permeability, while its molecular weight (194.66 Da) remains well below the 500 Da threshold, making it an attractive starting point for fragment-based covalent inhibitor discovery [2]. The absence of published biological activity (zero records in ChEMBL) means that novel covalent probes derived from this scaffold carry a lower risk of prior art conflicts compared to probes built from the extensively precedented carboxylic acid analog (CAS 72934-37-3).

Agrochemical Discovery: Scaffold for Fungicidal or Herbicidal Carboximidamide Derivatives

Cyclopropane-containing carboximidamides and carboxamides have established precedent in agrochemical patent literature, particularly as fungicidal agents. The electron diffraction-confirmed rigid geometry of the cyclopropane scaffold differentiates the target compound from the flexible 1,5-diazabicyclo[3.1.0]hexane isomer (CAS 329350-83-6), potentially leading to more predictable structure-activity relationships in target-based agrochemical screens [1]. The 4-chlorophenyl substituent is a privileged motif in commercial fungicides (e.g., cyproconazole, triadimefon), and pairing this motif with the under-explored carboximidamide group—rather than the conventional triazole or carboxamide—opens new intellectual property opportunities in a competitive field [2]. Procurement of this compound for agrochemical lead generation is justified when the research objective is to explore chemical space orthogonal to that covered by existing commercial carboxamide fungicides.

Academic and CRO Screening Library Diversification

The target compound is explicitly offered by Sigma-Aldrich as part of the AldrichCPR collection, a curated set of 'unique chemicals' intended for early discovery researchers to expand screening library diversity [1]. Its physicochemical profile—logP 2.27, MW 194.66, fraction sp³ 0.30—places it in a region of chemical space that is well-represented among oral drugs yet under-populated by commercially available cyclopropane building blocks, most of which are acids, esters, or amides [2]. For academic screening centers and contract research organizations (CROs) seeking to enhance library novelty metrics and reduce redundancy with publicly available compound collections, the carboximidamide scaffold offers a tangible diversification advantage: zero reported activities in ChEMBL means that any hit identified from this scaffold is likely to represent genuinely novel chemical starting points for target validation or probe development programs.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.